2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
Properties
IUPAC Name |
2-[2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-19-17(28-16-5-2-7-20-18(16)21-19)6-8-22-9-11-23(12-10-22)14-3-1-4-15(13-14)24(26)27/h1-5,7,13,17H,6,8-12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHVZMLLQIGOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as nitrophenylpiperazine derivatives, have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis. This suggests that 2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one may also interact with enzymes and other proteins.
Biological Activity
The compound 2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies and findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 350.41 g/mol
- CAS Number : 860611-78-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related piperazine derivatives, suggesting that compounds with similar structures may exhibit significant antimicrobial effects. For instance, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated potent activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2.5 µg/mL .
The mechanism of action for these compounds often involves disruption of bacterial cell integrity and inhibition of essential enzymes such as DNA gyrase. The uptake of PNT into microbial cells was observed to lead to hollowed-out bacterial cytoplasms without disintegration of the bacterial membrane, indicating a targeted intracellular effect .
Anticancer Activity
The anticancer potential of piperazine derivatives has also been investigated. A study focused on novel piperazine-triazole compounds reported their efficacy against various cancer cell lines, including pancreatic cancer cells. The modification of piperazine structures has been shown to enhance cytotoxicity significantly . For example, certain derivatives exhibited IC50 values below 20 µM against multiple cancer cell lines, indicating strong growth inhibition.
Case Studies
-
Antimicrobial Efficacy :
- In vitro studies revealed that compounds similar to the target compound exhibited notable antibacterial activity against Gram-positive bacteria.
- Table 1 summarizes the MIC values for related compounds:
Compound S. epidermidis MIC (µg/mL) S. aureus MIC (µg/mL) MRSA MIC (µg/mL) PNT 2.5 2.5 6.7 TBA 40 40 40 -
Cytotoxicity in Cancer Cells :
- A library of piperazine-based compounds was screened against pancreatic cancer cell lines with varying degrees of success.
- Table 2 presents the IC50 values for selected compounds:
Compound ID BxPC3 IC50 (µM) MiaPaCa2 IC50 (µM) Compound A 15.1 ± 4.2 <10 Compound B <10 <10 Compound C 22.9 ± 7.3 <10
Comparison with Similar Compounds
Benzo[b][1,4]oxazin-3-one Analogues
- Compound 31’’ (): Contains a benzo[b][1,4]oxazin-3-one core instead of pyrido-oxazinone. Substituted with a 4-oxo-4-(piperazin-1-yl)butyl chain. The butyl linker (vs. ethyl in the target compound) may alter pharmacokinetics due to increased hydrophobicity. Molecular Formula: C₁₆H₂₁N₃O₃; MW: 304.36 g/mol .
Nitro-Substituted Pyridooxazinones
- 7-Nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (): Lacks the piperazine-ethyl substituent but retains the nitro group directly on the pyrido-oxazinone core. Key Differences: Absence of the piperazine moiety limits receptor-targeting versatility. The nitro group’s position may influence electronic effects differently compared to the 3-nitrophenyl group in the target compound. Molecular Formula: C₇H₅N₃O₃; MW: 195.1 g/mol .
Piperazine Substituent Variations
Alkyl vs. Aryl Piperazines
- 2-[2-(4-Ethylpiperazin-1-yl)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3-one (): Features an ethyl-piperazine group instead of 3-nitrophenyl-piperazine. Molecular Formula: C₁₅H₂₂N₄O₂; MW: 290.36 g/mol .
- 3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (): Substituted with a phenoxyphenyl-piperazine group. Key Differences: The bulky phenoxyphenyl substituent may enhance lipophilicity and CNS penetration but reduce solubility. Molecular Formula: C₂₄H₂₄N₄O₃; MW: 416.47 g/mol .
Carboxamide-Functionalized Piperazines
- Compound 36 (): Contains an N-phenylpiperazine-1-carboxamide group linked via a propanoyl chain. The propanoyl linker (vs. ethyl) increases conformational flexibility. Molecular Formula: C₂₃H₂₆N₄O₄; MW: 422.48 g/mol .
Linker Modifications
Ethyl vs. Butyl Linkers
Propanoyl Linkers with Carboxamide Termini
- Compound 28 (): Features a propanoyl linker between the oxazinone core and a pyridin-3-ylcarboxamide-piperazine group. Impact: The carboxamide-pyridine substituent could enhance π-π stacking interactions with aromatic residues in receptor binding pockets .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
